molecular formula C19H22N2O3 B243875 N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide

Cat. No. B243875
M. Wt: 326.4 g/mol
InChI Key: ARVRLGPWRHVACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP is a derivative of acetanilide and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide is not fully understood. However, studies have suggested that N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide may exert its pharmacological effects by modulating the activity of voltage-gated sodium channels and GABA receptors. N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to produce a range of biochemical and physiological effects. Studies have reported that N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide can reduce pain and inflammation in animal models of neuropathic pain and arthritis. N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has several advantages for lab experiments, including its high purity and stability. N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide is also relatively easy to synthesize in large quantities, making it a cost-effective option for research. However, N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide research, including the development of more potent and selective analogs of N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide. N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide derivatives with improved solubility and pharmacokinetic properties may also be developed for clinical use. Additionally, N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide may be studied for its potential applications in other fields, such as cancer research and drug discovery.
Conclusion:
In conclusion, N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has been synthesized using different methods and has been studied for its pharmacological effects, mechanism of action, and biochemical and physiological effects. N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide research, including the development of more potent and selective analogs and the exploration of its potential applications in other fields.

Synthesis Methods

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide can be synthesized using different methods, including the reaction of 5-methoxy-2-morpholin-4-ylphenol with phenylacetyl chloride in the presence of triethylamine. Another method involves the reaction of 5-methoxy-2-morpholin-4-ylphenol with phenylacetic acid in the presence of thionyl chloride. These methods have been optimized for high yields and purity of N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide.

Scientific Research Applications

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to possess analgesic, anti-inflammatory, and anticonvulsant properties. N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide has also been studied for its potential use as a therapeutic agent for the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenylacetamide

InChI

InChI=1S/C19H22N2O3/c1-23-16-7-8-18(21-9-11-24-12-10-21)17(14-16)20-19(22)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3,(H,20,22)

InChI Key

ARVRLGPWRHVACY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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